Isopropoxygermatrane

Description

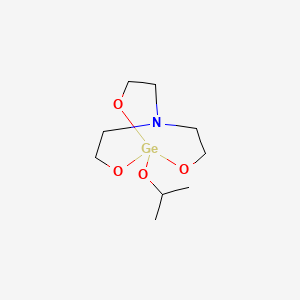

Structure

2D Structure

Properties

CAS No. |

6068-14-0 |

|---|---|

Molecular Formula |

C9H19GeNO4 |

Molecular Weight |

277.88 g/mol |

IUPAC Name |

1-propan-2-yloxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C9H19GeNO4/c1-9(2)15-10-12-6-3-11(4-7-13-10)5-8-14-10/h9H,3-8H2,1-2H3 |

InChI Key |

MSJASBZOHLKQMC-UHFFFAOYSA-N |

SMILES |

CC(C)O[Ge]12OCCN(CCO1)CCO2 |

Canonical SMILES |

CC(C)O[Ge]12OCCN(CCO1)CCO2 |

Other CAS No. |

6068-14-0 |

Synonyms |

isopropoxy-hydro(2,2',2''-nitrilotriethanolato(3-))germanium isopropoxygermatrane |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography Studies of Isopropoxygermatrane and its Analogues

X-ray crystallography is a primary technique for determining the precise arrangement of atoms in crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure. This is particularly useful for germatranes due to the presence of the heavier germanium atom.

Elucidation of Molecular Conformations in the Solid State

The conformation of a molecule refers to the spatial arrangement of its atoms, which can change due to rotation around single bonds. In the solid state, molecular conformations are influenced by both intramolecular forces and intermolecular packing forces. X-ray crystallography provides a snapshot of the preferred conformation in the crystalline environment. rsc.orgresearchgate.netpsu.edunih.govkuleuven.be

For germatranes, the conformation is significantly influenced by the presence of the transannular N→Ge bond and the cyclic structure. X-ray studies on germatrane analogues have provided information on the molecular geometry and the relative orientation of substituents around the germanium center. acs.org These studies can reveal details such as the displacement of the germanium and nitrogen atoms relative to the plane of the atrane cage. acs.org Comparing the solid-state conformations of different germatranes and their analogues can provide insights into the factors that govern their preferred structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of molecules in solution and the solid state. It is based on the principle that atomic nuclei with a magnetic moment will absorb and re-emit radiofrequency radiation when placed in a strong magnetic field.

Advanced 1H and 13C NMR Techniques for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the connectivity and functional groups within a molecule. hmdb.caresearchgate.netresearchgate.netnih.govlibretexts.orgchemicalbook.com Chemical shifts, coupling patterns, and signal intensities in ¹H and ¹³C NMR spectra provide characteristic fingerprints that can be used to assign specific atoms within the molecular structure.

For germatranes, ¹H NMR spectra typically show characteristic signals for the methylene (B1212753) protons of the triethanolamine (B1662121) cage, often appearing as triplets due to coupling. acs.org The chemical shifts of these protons are sensitive to the nature of the substituent on the germanium atom and the strength of the transannular N→Ge bond. znaturforsch.com ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for the methylene carbons of the cage and the carbons of the substituent group. acs.org Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), can further aid in assigning complex spectra and confirming structural connectivity.

Multi-Nuclear NMR (e.g., 73Ge NMR) Investigations

In addition to ¹H and ¹³C NMR, multi-nuclear NMR spectroscopy, particularly using the less common nuclei like Germanium-73 (⁷³Ge), can provide direct information about the electronic environment and coordination geometry around the germanium atom. rsc.orghuji.ac.ilpascal-man.comarxiv.orgnih.gov

⁷³Ge is the only NMR-active isotope of germanium with a natural abundance of 7.73% and a nuclear spin of 9/2. huji.ac.il It is a low-sensitivity nucleus, and its signals can be moderately broad, especially in less symmetric environments. huji.ac.il However, ⁷³Ge NMR can provide valuable information about the chemical shift range, which is very wide for germanium compounds, and can indicate the coordination number and the nature of bonding to the germanium atom. huji.ac.il Studies have explored the limits of ⁷³Ge solid-state NMR spectroscopy at ultrahigh magnetic fields to obtain high-resolution spectra. rsc.orgpascal-man.comnih.gov While specific ⁷³Ge NMR data for this compound was not found, ⁷³Ge NMR has been used to study other organogermanium compounds and hexacoordinated germanium species, demonstrating its potential for characterizing the germanium center in germatranes. huji.ac.ilpascal-man.comnih.gov

Dynamic NMR Studies of Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular processes that interconvert different magnetic environments on the NMR timescale, such as conformational changes or intramolecular rearrangements. By analyzing the temperature dependence of NMR spectra, information about the kinetics and thermodynamics of these dynamic processes can be obtained.

For germatranes, DNMR can be used to investigate the fluxional behavior associated with the transannular N→Ge bond and the flexibility of the atrane cage. Changes in temperature can affect the rate of interconversion between different conformations, leading to changes in the appearance of NMR signals (e.g., peak broadening or coalescence). Studies on germatrane analogues and related systems like germocanes have utilized NMR spectroscopy to study structural features in solution and assess the strength of the intramolecular N→Ge bond. researchgate.netznaturforsch.com While specific DNMR studies on this compound were not detailed in the search results, this technique holds promise for understanding the dynamic aspects of its molecular structure in solution.

Vibrational Spectroscopy (IR and Raman)

Assignment of Characteristic Absorption Bands

In the vibrational spectra of this compound, specific bands correspond to the stretching and bending vibrations of its constituent chemical bonds. These include vibrations associated with the isopropoxy group (C-H, C-O), the germatrane cage (Ge-O, C-C, C-N, C-O), and the Ge-C bond connecting the isopropoxy group to the germanium atom. Comparing the experimental spectra to calculated vibrational frequencies and to spectra of related compounds helps in assigning these bands.

While specific IR and Raman data for this compound were not extensively found in the immediate search results, studies on other germatranes provide a basis for understanding the expected spectral features. For instance, the Ge-O and Ge-C stretching vibrations typically appear in specific regions of the IR and Raman spectra. nih.govcatalysis.ru The presence of the isopropoxy group would introduce characteristic bands for isopropyl moieties.

Analysis of Vibrational Modes Related to the Germatrane Cage

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental vibrational spectroscopy to accurately assign bands and understand the complex vibrational modes of germatranes. nih.govcatalysis.rumdpi.com These calculations can help differentiate between modes localized within the atrane cage and those associated with the substituent.

Mass Spectrometry Techniques

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of this compound. This is crucial for confirming the molecular formula and distinguishing it from compounds with similar nominal masses. Techniques like Electrospray Ionization (ESI) coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer high resolving power and mass accuracy suitable for analyzing organometallic compounds like germatranes. xmu.edu.cn

The molecular ion peak ([M]⁺• or a related species like [M+H]⁺ or [M+Na]⁺ depending on the ionization method) in the HRMS spectrum provides the precise molecular weight, which can be compared to the calculated mass based on the proposed chemical structure of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) and Fast Atom Bombardment (FAB) mass spectrometry have been used to study the fragmentation patterns of germatranes. doi.orgresearchgate.netresearchgate.net Analyzing the fragmentation pattern provides information about the connectivity of atoms within the molecule. When subjected to electron ionization or other fragmentation methods, this compound would break apart into characteristic fragment ions.

The fragmentation pathways of germatranes can involve the cleavage of bonds within the atrane cage or the loss of the substituent group. For this compound, characteristic fragments corresponding to the loss of the isopropoxy group or parts of the germatrane cage would be expected. Studies on related germatranes have shown that fragmentation can provide evidence for the intramolecular donor-acceptor interactions. doi.org Identifying these fragment ions and proposing fragmentation pathways helps confirm the proposed structure.

For example, fragmentation alpha to heteroatoms (like oxygen or nitrogen) is common in mass spectrometry. libretexts.org The germatrane cage itself can undergo complex rearrangements and cleavages. The presence of specific fragment ions corresponding to the isopropoxy radical or cation, or fragments involving the Ge-O and C-N bonds of the cage, would support the structural assignment.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), are used to study the stereochemical properties of chiral molecules. saschirality.orgbeilstein-journals.orgencyclopedia.pubnsf.gov These methods measure the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.orgencyclopedia.pub

For this compound to exhibit chiroptical activity, the molecule itself must be chiral. The basic germatrane cage with a single substituent on germanium is generally not chiral unless the substituent introduces chirality or the cage adopts a chiral conformation that is stable on the spectroscopic timescale. If this compound exists as enantiomers or if its preferred conformation is chiral, chiroptical spectroscopy could be applied to determine its absolute configuration and conformational preferences. saschirality.orgnsf.gov

ECD is typically used to probe electronic transitions in the UV-Vis region, while VCD and ROA are sensitive to vibrational transitions in the infrared and Raman regions, respectively. saschirality.orgencyclopedia.pub If this compound has chromophores that absorb in the UV-Vis range and is chiral, ECD could provide information about its stereochemistry. Similarly, if the molecule is chiral and exhibits characteristic vibrational modes, VCD or ROA could be employed.

However, based on the common structure of germatranes with a single achiral substituent like the isopropoxy group, this compound itself is unlikely to be chiral in the absence of isotopic substitution or specific crystal packing effects that break symmetry. Therefore, chiroptical spectroscopy would likely not be a primary technique for its structural elucidation unless a chiral derivative or specific chiral phenomenon is being investigated.

Reactivity and Reaction Mechanisms of Isopropoxygermatrane

Nucleophilic and Electrophilic Reactivity at the Germanium Center

The germanium center in germatranes, including isopropoxygermatrane, can undergo both nucleophilic and electrophilic attack. The hypervalent nature of germanium in the germatrane cage makes it susceptible to attack by nucleophiles. acs.orgacs.orgthieme-connect.deacs.org Studies on related germatranes have shown that nucleophilic substitution reactions at the germanium atom are possible. researchgate.netresearchgate.net For instance, reactions with organolithium reagents can lead to nucleophilic substitution at the germanium center, displacing the substituent originally bonded to germanium. researchgate.netresearchgate.net

While germatranes are often discussed as nucleophilic reagents in the context of transferring organic groups (aryl, alkenyl, etc.) in cross-coupling reactions, the germanium atom itself can also be an electrophilic site, particularly when bonded to electronegative substituents. acs.org The nature of the substituent on germanium influences the strength of the transannular N→Ge bond and, consequently, the reactivity at the germanium center. ingentaconnect.com

Substitution Reactions Involving the Isopropoxy Ligand

The isopropoxy ligand attached to the germanium atom in this compound can participate in substitution reactions. These reactions involve the replacement of the isopropoxy group by other ligands.

Ligand Exchange Reactions

Ligand exchange is a common reaction type for metal complexes, where one ligand is substituted by another. theexamformula.co.ukchemguide.co.uksavemyexams.comyoutube.com In the case of this compound, the isopropoxy ligand can be exchanged with other nucleophilic species. While specific examples for this compound were not found, studies on other germatranes show that ligands bonded to germanium can be substituted by various nucleophiles, such as indenyl, bis(trimethylsilyl)amido, and cyclopentadienyl (B1206354) groups, through reactions with lithium reagents. researchgate.netresearchgate.net This suggests that the isopropoxy group could potentially be displaced by other alkoxide or anionic ligands under appropriate conditions.

Reactions with Protic Solvents

Protic solvents, such as alcohols and water, contain hydrogen atoms bonded to electronegative atoms (like oxygen) and can act as hydrogen bond donors. libretexts.orgchemistrysteps.comdoubtnut.comchemistrytalk.orglibretexts.org These solvents can participate in reactions involving the cleavage of bonds, such as Ge-O bonds. Studies on the reactions of germatranes with alcohols have shown that these reactions can proceed through mechanisms involving the opening of the germatrane cage. mdpi.com The reaction of this compound with protic solvents could potentially lead to the cleavage of the Ge-O bond to the isopropoxy group or the Ge-O bonds within the germatrane cage, depending on the reaction conditions and the specific protic solvent used. The activation energies for reactions of germatranes with alcohols are generally lower compared to analogous reactions of silatranes. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing Germatranes

Organogermanium compounds, including germatranes, have been explored as coupling partners in metal-catalyzed cross-coupling reactions for the formation of C-C bonds. acs.orgacs.orgthieme-connect.dersc.orgacs.orgkaust.edu.sacapes.gov.brresearchgate.netresearchgate.netnih.gov While germatranes can be less reactive than their tin counterparts (Stille coupling), their use is advantageous due to lower toxicity. acs.orgacs.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions involving germatranes have been reported. These reactions typically involve the coupling of organogermatranes with organic electrophiles, such as aryl iodides or bromides. acs.orgacs.orgthieme-connect.dersc.orgcapes.gov.br The mechanism generally involves transmetallation, where the organic group is transferred from germanium to the palladium center. acs.orgthieme-connect.de The reactivity of germatranes in these reactions can be influenced by the nature of the organic group attached to germanium and the reaction conditions, including the presence of additives like fluoride (B91410) ions (e.g., TBAF), which can promote the reaction. acs.orgrsc.org

Research has focused on modifying germatrane structures to enhance their reactivity in palladium-catalyzed cross-coupling reactions. acs.orgrsc.orgacs.orgfigshare.com

While specific data tables for this compound in palladium-catalyzed reactions were not found, studies on other aryl, alkenyl, alkynyl, and allyl germatranes demonstrate their potential as coupling partners. acs.orgcapes.gov.br For example, vinyl germatrane has been used in cross-coupling reactions with aryl iodides. acs.org

Copper-Catalyzed Asymmetric Hydrogermylation

Copper catalysis has emerged as a valuable tool in asymmetric synthesis, facilitating various transformations including hydrogermylation. While general information on copper-catalyzed asymmetric reactions exists nih.govorganic-chemistry.orgrsc.orgrsc.orgnih.gov, specific detailed research findings focusing solely on the copper-catalyzed asymmetric hydrogermylation involving this compound were not prominently found in the search results. Research in this area would typically explore the use of chiral copper complexes to catalyze the addition of a Ge-H bond across a double or triple bond in an asymmetric fashion, aiming for high enantioselectivity.

Photo-Induced Radical Reactions of Organogermanium Compounds

Organogermanium compounds, including germatranes, possess radical properties and can participate in photo-induced radical reactions rsc.org. These reactions are often initiated by light, leading to the generation of reactive radical species that undergo subsequent transformations like germylation and alkylation rsc.orgbeilstein-journals.orgrsc.org.

Mechanisms of Germylation and Alkylation Reactions

Photo-induced germylation and alkylation reactions involving organogermanium compounds typically proceed through radical mechanisms. These mechanisms often involve the homolytic cleavage of a Ge-C or Ge-H bond upon photoexcitation, generating a germyl (B1233479) radical or an alkyl radical rsc.org. These radicals can then add to unsaturated substrates (like alkenes or alkynes) or participate in other radical chain propagation steps, leading to the formation of new C-Ge or C-C bonds rsc.orgbeilstein-journals.org. The specific mechanism is highly dependent on the structure of the organogermanium compound and the reaction conditions beilstein-journals.org.

Role of this compound as a Radical Precursor

This compound, as an organogermanium compound, has the potential to act as a radical precursor under photo-induced conditions. While the search results mention organogermanium compounds in general as radical precursors rsc.org, and the term "precursor" appears in relation to radical chemistry physionet.orgr-project.org, specific studies detailing the role of this compound itself as a radical precursor in photo-induced reactions were not extensively found. Its structure, containing Ge-O and Ge-C bonds, suggests potential pathways for homolytic cleavage upon irradiation, which could initiate radical processes.

Ring-Opening and Cage Rearrangement Reactions

Germatranes, with their characteristic cage structure and transannular N→Ge bond, can undergo ring-opening and cage rearrangement reactions researchgate.netresearchgate.net. These transformations often involve the cleavage or rearrangement of the Ge-O or N→Ge bonds within the atrane cage researchgate.net. While the search results discuss ring-opening and rearrangement reactions in various chemical contexts msu.eduwiley-vch.deacs.org, and mention the reactivity of germatranes researchgate.netresearchgate.net, specific instances or detailed mechanisms of ring-opening or cage rearrangement reactions focusing solely on this compound were not specifically highlighted. Such reactions could be influenced by factors like the nature of the substituent on the germanium atom (the isopropoxy group in this case), the reaction conditions (e.g., presence of acids, bases, or other reagents), and the solvent researchgate.net.

Electrochemical Properties and Redox Behavior of Germatranes

The electrochemical properties and redox behavior of germatranes have been investigated, providing insights into their electronic structure and reactivity researchgate.netmathnet.ruresearchgate.net. Cyclic voltammetry is a key electrochemical technique used to study these properties researchgate.netresearchgate.netgamry.comossila.com.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species by measuring the current response to a linearly cycled potential sweep gamry.comossila.com. It provides information about electron transfer processes, including peak currents, peak potentials, and peak shapes, which can be used to determine formal potential, diffusion coefficient, and reaction rate constants gamry.com. Studies on germatranes using cyclic voltammetry have shown that they can undergo electro-oxidation researchgate.netresearchgate.net. For instance, the electrochemical oxidation of benzyl (B1604629) germatranes has been studied by cyclic voltammetry researchgate.netresearchgate.net. These studies have indicated that the donor activity of the nitrogen atom in germatranes is significantly reduced due to the dative N→Ge coordination compared to analogous tertiary amines researchgate.net. The oxidation process can involve reversible electron transfer followed by deprotonation researchgate.net. Cyclic voltammetry experiments can reveal the reversibility or irreversibility of the redox processes and provide information about the stability of the generated radical cations researchgate.netmathnet.ruresearchgate.net.

Data from cyclic voltammetry studies on germatranes can be presented in tables showing parameters like oxidation potentials (Ep) and peak current data at different scan rates researchgate.net. These data help in understanding the ease of oxidation and the nature of the electron transfer process. For example, studies on benzyl germatranes have reported oxidation peak currents that are linear with concentration researchgate.net.

Table 1: Representative Electrochemical Data for Selected Germatranes (Illustrative based on search findings)

| Compound Type | Electrode Material | Solvent/Supporting Electrolyte | Scan Rate (V/s) | Oxidation Potential (Ep vs Ref) | Notes | Source |

| Benzyl germatranes | Glassy Carbon | CH3CN / Bu4NPF6 | Varied | ~1.5 - 1.65 V | Oxidation is diffusional, ~1-electron | researchgate.net |

| Bis-germatrane | GC disc | Bu4NPF6 / MeCN | Varied | 0.88 V (E1/2 vs Ag/AgCl) | Electrochemically reversible oxidation | mathnet.ru |

| Phenyl germatrane | Not specified | Not specified | Not specified | ~1.6 - 1.65 V (Estimated Ep) | Estimated by analogy to silatranes | mathnet.ru |

| Methyl germatrane | Not specified | Not specified | Not specified | 1.5 V (Ep) | Reported value | mathnet.ru |

Note: Specific data for this compound in these studies were not explicitly found, but the table provides representative data for related germatranes to illustrate the type of information obtained from CV studies.

Electron Transfer Mechanisms

Electrochemical studies on metallatranes, a class of compounds that includes germatranes and silatranes, have indicated that the electron transfer process can be reversible univ-rennes1.fr. Unlike typical tertiary amines, the presence of the atrane cage and the transannular bond leads to distinct electrochemical behavior univ-rennes1.fr. Research on related germatrane structures, such as bis-germatranes, has provided insights into their oxidation potentials and the likely location of the highest occupied molecular orbital (HOMO) mathnet.ru. Studies suggest that the HOMO in these systems may be primarily located on the atrane nitrogen atom, and electron withdrawal (oxidation) can affect the nature of the N→Ge dative bond univ-rennes1.frmathnet.ru. For instance, the oxidation of a bis-germatrane derivative was reported to be electrochemically reversible, with an oxidation potential noted mathnet.ru. While specific detailed electrochemical data, such as precise redox potentials or kinetic parameters for electron transfer reactions of this compound itself, were not extensively detailed in the examined literature, the general behavior of germatranes in electrochemical processes provides a framework for understanding its potential reactivity via electron transfer.

There is a specific mention linking this compound to the photoinitiation of electron transfer processes dtic.mil. Although the details regarding the specific mechanism or the nature of the photoinitiated electron transfer were not elaborated in the available snippet, this highlights the compound's potential to participate in redox reactions initiated by light energy dtic.mil.

The mechanism of electron transfer involving germatranes can potentially follow pathways observed in other coordination complexes, such as inner-sphere or outer-sphere mechanisms libretexts.orgdavuniversity.org. The inner-sphere mechanism typically involves a bridging ligand between the metal centers, facilitating electron transfer, while the outer-sphere mechanism involves electron transfer without direct contact or a bridging ligand libretexts.orgdavuniversity.org. The presence of the relatively accessible germanium center and the flexible atrane cage structure in this compound could potentially accommodate interactions necessary for either type of mechanism depending on the reaction partner and conditions. The electronic configuration and the ability of the germanium center to change oxidation states are key factors influencing the feasibility and rate of such electron transfer processes libretexts.org.

Further detailed research, particularly using techniques like cyclic voltammetry and spectroelectrochemistry coupled with computational studies (such as Density Functional Theory calculations which have been applied to germatrane electronic structure researchgate.netcatalysis.ruresearchgate.net), would be necessary to fully elucidate the specific electron transfer mechanisms, kinetics, and thermodynamics relevant to this compound.

Theoretical and Computational Chemistry of Isopropoxygermatrane

Density Functional Theory (DFT) Studies

DFT has become a cornerstone for the computational investigation of germatranes due to its balance of accuracy and computational cost. It allows for detailed exploration of the potential energy surface, facilitating the characterization of stable molecules, transition states, and reaction pathways.

DFT calculations are instrumental in determining the equilibrium geometry of germatranes. Studies on various 1-substituted silatranes and germatranes, such as those with F, Cl, OMe, and Me substituents, have been performed at levels of theory like B3PW91/6-311++G(df,p), providing a reliable basis for understanding the structure of isopropoxygermatrane. mdpi.comnih.gov

The key structural feature of the germatrane cage is the trigonal-bipyramidal coordination around the germanium atom, with three oxygen atoms in the equatorial positions and the nitrogen atom and the isopropoxy group's oxygen atom in the axial positions. The length of the N→Ge transannular bond is a critical parameter, typically calculated to be in the range of 2.1 to 2.4 Å, depending on the axial substituent. researchgate.net A shorter N→Ge bond distance generally correlates with a higher positive charge on the germanium atom and a greater degree of pentacoordination.

Below is a representative table of calculated geometric parameters for various 1-substituted germatranes, which provides a comparative basis for estimating the expected values for this compound. The values for methoxygermatrane (X=OMe) serve as a close proxy.

| Substituent (X) | N→Ge Bond Length (Å) | Ge-Oax Bond Length (Å) | Ge-Oeq Bond Length (Å, avg.) |

|---|---|---|---|

| F | 2.150 | 1.785 | 1.801 |

| Cl | 2.189 | 2.281 | 1.792 |

| OMe | 2.245 | 1.823 | 1.788 |

| Me | 2.351 | 1.987 | 1.780 |

Data derived from DFT calculations on analogous 1-substituted germatranes.

Computational studies have successfully modeled the reaction mechanisms of germatranes, such as their hydrolysis or reactions with alcohols. mdpi.comresearchgate.net For this compound, a key reaction would be its interaction with protic agents, leading to the cleavage of the Ge-O(atrane) or the N→Ge bond.

DFT calculations show that reactions of 1-substituted germatranes with alcohols like methanol (B129727) or ethanol (B145695) typically proceed in a single step through a four-center transition state. mdpi.comnih.gov This process involves the alcohol's hydrogen atom interacting with one of the equatorial oxygen atoms of the germatrane cage, while the alcohol's oxygen atom attacks the germanium center. This concerted mechanism leads to the opening of the germatrane skeleton. mdpi.comresearchgate.net The geometry of the transition state is crucial for understanding the reaction kinetics, and its structure is meticulously optimized in these computational models.

A significant outcome of modeling reaction pathways is the calculation of activation energies (Ea) and Gibbs free energies of activation (ΔG‡), which are critical for predicting reaction rates. mdpi.comnih.gov For the reaction of germatranes with alcohols, DFT calculations reveal that the activation barriers are influenced by the nature of the axial substituent. mdpi.comresearchgate.net Generally, reactions involving germanium-containing compounds exhibit lower activation energies compared to their silicon counterparts. mdpi.comnih.govresearchgate.net

The thermodynamic parameters for these reactions, including the change in enthalpy (ΔH) and entropy (ΔS), can also be derived from these calculations, providing a complete energetic profile of the reaction.

The table below presents calculated activation energies for the reaction of various 1-substituted germatranes with methanol, offering insight into the expected reactivity of this compound.

| Substituent (X) | Activation Energy (Ea, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) |

|---|---|---|

| F | 25.6 | 26.1 |

| Cl | 22.8 | 23.4 |

| OMe | 29.1 | 29.7 |

| Me | 32.5 | 33.1 |

Data from DFT B3PW91/6-311++G(df,p) calculations for the reaction with methanol. mdpi.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods are essential for a detailed understanding of the electronic environment within the this compound molecule, particularly the nature of its distinctive transannular bond.

The N→Ge bond is a dative, or coordinate covalent, bond where the lone pair of electrons on the nitrogen atom is donated into a suitable vacant orbital of the germanium atom. researchgate.net Quantum chemical calculations, including Natural Bond Orbital (NBO) analysis, are employed to quantify the nature and strength of this interaction. researchgate.netnih.gov

NBO analysis can reveal the charge transfer from the nitrogen lone pair orbital to the antibonding orbitals associated with the germanium atom and its equatorial bonds (e.g., σ*(Ge-O)). This charge transfer is a key electronic factor stabilizing the pentacoordinate structure. The strength of this interaction is highly dependent on the electronegativity of the axial substituent. More electronegative substituents enhance the Lewis acidity of the germanium atom, leading to a shorter and stronger N→Ge bond. researchgate.netnih.gov

The distribution of electron density and the resulting atomic charges are fundamental to understanding the reactivity and intermolecular interactions of this compound. Quantum chemical calculations provide various schemes for assigning atomic charges, such as Mulliken population analysis or charges derived from the electrostatic potential.

These analyses consistently show a significant positive charge on the germanium atom and a negative charge on the nitrogen and oxygen atoms, reflecting the polar nature of the bonds. The isopropoxy group, being electron-donating compared to more electronegative substituents like fluorine or chlorine, would result in a slightly less positive charge on the germanium atom and consequently a somewhat longer and weaker N→Ge bond. researchgate.net The calculated charge distribution helps to explain the molecule's electrostatic potential surface, identifying regions susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Intramolecular Dynamics

The conformational landscape and intramolecular dynamics of this compound, like other germatranes, are fundamentally dictated by the integrity of its characteristic tricyclic cage structure, which is maintained by a transannular dative bond between the nitrogen and germanium atoms (N→Ge). Theoretical studies on germatrane systems provide a framework for understanding the conformational possibilities and dynamic processes in this compound, even in the absence of specific published research on this exact molecule.

Computational methods, particularly Density Functional Theory (DFT), are the primary tools for investigating the conformational preferences of germatranes. researchgate.net Studies on analogous atrane structures, such as silatranes, have demonstrated the flexibility of the atrane motif. DFT calculations on a silyl (B83357) formate (B1220265) derivative of a silatrane, for instance, have shown that the molecule's energy changes minimally as the silicon-nitrogen (Si···N) distance is varied over a significant range (2.0–3.0 Å). researchgate.net This suggests that the germatrane cage in this compound likely possesses a degree of flexibility, allowing for fluctuations in the Ge···N bond length without substantial energy penalties.

Intramolecular dynamics in this compound would also involve vibrational modes of the entire molecule. These include the stretching and bending of the N→Ge bond, the "breathing" of the atrane cage, and the torsional motions of the ethylene (B1197577) bridges. These dynamic processes are typically studied computationally through frequency calculations, which can predict the vibrational spectra (infrared and Raman) of the molecule. While specific data for this compound is not available, the general principles derived from studies on other germatranes and silatranes are applicable. researchgate.netresearchgate.net

Table 1: Summary of Theoretical Methods Used in the Study of Germatrane Analogs

| Computational Method | Basis Set | Application | General Findings |

| DFT (B3LYP) | cc-pVDZ | Equilibrium structure and bonding analysis | Analysis of changes in bonding from cation to neutral molecule; characterization of the transannular bond. researchgate.net |

| DFT (B3PW91) | 6-311++G(df,p) | Reaction mechanism studies | Elucidation of reaction pathways with alcohols, proceeding through four-center transition states. researchgate.net |

Molecular Dynamics Simulations (if applicable)

As of the current literature survey, there are no specific molecular dynamics (MD) simulations published for this compound. However, the principles of MD simulations are broadly applicable to understanding the behavior of this molecule in various environments. mdpi.comnih.gov

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of atomic coordinates. youtube.com A simulation would model the movement of each atom in this compound over time by integrating Newton's laws of motion. This would allow for the exploration of the molecule's conformational space and the study of its dynamic behavior in a simulated environment, such as in a solvent or at a specific temperature.

For a molecule like this compound, an MD simulation could provide insights into:

Solvent Effects: How the presence of a solvent influences the conformation of the germatrane cage and the isopropoxy substituent.

Flexibility and Dynamics: The range of motion of the atrane cage, including the fluctuations in the N→Ge bond length and the puckering of the chelate rings.

Intermolecular Interactions: How this compound molecules interact with each other in a condensed phase.

While specific MD studies on this compound are lacking, the methodology has been applied to a wide range of organometallic and coordination compounds, demonstrating its utility in providing a deeper understanding of molecular behavior at an atomistic level. mdpi.comnih.gov

Spectroscopic Property Predictions from Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. mdpi.comnih.gov For this compound, quantum chemical calculations, particularly DFT and time-dependent DFT (TD-DFT), could be employed to predict a range of spectroscopic data.

NMR Spectroscopy: One of the most common applications of computational chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N, and potentially ⁷³Ge), one can predict the NMR spectrum of this compound. Theoretical studies on related atrane systems have shown that DFT calculations can successfully predict the non-equivalence of protons and carbons within the atrane cage, which arises from the molecule's specific geometry. researchgate.net

Vibrational Spectroscopy: DFT calculations can also be used to predict the infrared (IR) and Raman spectra of this compound. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic N→Ge stretching frequency.

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using TD-DFT. These calculations provide information about the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. This can help in understanding the electronic structure of the molecule.

While specific predicted spectroscopic data for this compound are not available in the reviewed literature, the established methodologies are readily applicable. Such computational studies would be invaluable for complementing experimental spectroscopic characterization of this compound.

Derivatization and Analogue Synthesis of Isopropoxygermatrane

Synthesis of Substituted Isopropoxygermatranes

The synthesis of substituted germatranes, including those structurally related to isopropoxygermatrane, often involves the reaction of a germanium precursor with a trialkanolamine or a similar chelating agent. A common approach to access 1-substituted germatranes involves the reaction of organogermanium trihalides or trialkoxygermanes with triethanolamine (B1662121). For instance, the synthesis of 1-substituted trithiagermatranes has been achieved by reacting tris(2-mercaptoethyl)amine with trimethoxygermyl compounds, sesquioxides, or sesquisulfides. clockss.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted germatranes, particularly those with (hetero)aryl and alkyl substituents at the germanium center. thieme-connect.comthieme-connect.comrsc.orgresearchgate.netacs.orgacs.orgresearchgate.netcapes.gov.brresearchgate.netacs.orgresearchgate.net These methods allow for the introduction of a variety of organic groups onto the germatrane core, expanding the chemical space of germatrane derivatives. Structure-modified germatranes with improved reactivity in such cross-coupling reactions have also been developed. acs.orgresearchgate.netfigshare.com

Specific examples of substituted germatranes synthesized include (hetero)aryl germatranes and alkyl germatranes, which have been utilized as coupling partners in palladium-catalyzed reactions. rsc.orgresearchgate.net The synthesis of 1,1′-thienyl-substituted fused bis-germatranes, involving the reaction of triethoxy(thienyl)germanes with tris(1,3-dihydroxypropan-2-yl)amine, demonstrates the ability to introduce complex substituents. thieme-connect.comthieme-connect.com

Preparation of Hybrid Organogermanium-Containing Systems

Hybrid organogermanium systems incorporating the germatrane structure involve molecules where a germatrane unit is linked to other functional groups or molecular frameworks. One notable example is the synthesis of hybrid compounds combining the germatrane structure with the Ge-132 moiety (bis(carboxy ethylgermanium) sesquioxide). nih.govencyclopedia.pub Derivatives such as germatrane-3-germatranyl substituted propionic acid and its derivatives, as well as a compound based on caffeic acid, have been synthesized and shown to possess biological activity. nih.govencyclopedia.pub

Another approach to hybrid systems involves the incorporation of the germatrane unit into organotin compounds. Germatranyl-substituted propionic acid has been used in the synthesis of germanium and silicon incorporated diorganotin derivatives, creating mixed-metal complexes with potential biological applications. tandfonline.com

Strategies for Modifying the Germatrane Cage

While detailed methods for the expansion or heteroatom incorporation directly into the this compound cage are not extensively described in the provided results, the broader literature on metallatranes and related caged compounds offers insights into potential strategies. The germatrane core is defined by the germanium atom, the nitrogen atom, and the three bridging oxygen atoms connected by ethylene (B1197577) linkers. researchgate.net

Expansion of the atrane core would involve increasing the size of the rings that constitute the cage. This could potentially be achieved by using chelating agents with longer linker chains between the heteroatoms (oxygen and nitrogen) that coordinate to the germanium center. While not specifically demonstrated for germatranes in the search results, analogous work on other metallatranes might provide a basis for such strategies. The stability and the nature of the hypervalent bond in expanded germatrane cages would be key considerations.

Incorporating additional heteroatoms directly into the germatrane cage framework (e.g., replacing carbon atoms in the ethylene bridges with other heteroatoms) would fundamentally alter the electronic and structural properties of the system. The synthesis of trithiagermatranes, where sulfur atoms replace oxygen atoms in the bridging units, exemplifies the possibility of incorporating different heteroatoms into the atrane framework. clockss.org While this example involves replacing the oxygen atoms directly coordinated to germanium, the concept could potentially be extended to modifying the linker chains. Research on the incorporation of heteroatoms into other organic frameworks, such as steroids, alongside the synthesis of steroid germatranes, suggests the potential for creating complex structures with heteroatoms strategically placed within or linked to the germatrane system. nih.gov

Synthesis of Chiral Germatranes and Stereoselective Methods

The synthesis of chiral germatranes involves creating molecules with a stereogenic center, often at the germanium atom itself or at a carbon atom within the germatrane cage or its substituents. Achieving stereoselectivity in germatrane synthesis requires controlled synthetic methodologies.

Recent advances have demonstrated the synthesis of chiral germanium centers, which can be incorporated into carbagermatrane-containing alkenes. researchgate.netresearchgate.netnih.gov Enantioselective copper-catalyzed hydroboration of these carbagermatrane-containing alkenes has been successfully achieved, providing access to enantioenriched organogermanium reagents. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions involving germatranes can also exhibit stereoselectivity. Studies on the cross-coupling of vinyl tris(trimethylsilyl)germanes have shown that the stereochemical outcome can depend on the isomer used (E or Z) and the reaction conditions. fiu.edu For instance, E-germanes undergo coupling with retention of stereochemistry, while Z-germanes can lead to mixtures of E/Z products with varying stereoselectivity depending on the conditions. fiu.edu The cross-coupling of chiral secondary alkyl carbagermatranes has been shown to occur with inversion of configuration at the germanium center under specific conditions, suggesting an SE2(open) Inv pathway for the transmetalation step. acs.org

Design and Synthesis of Germatrane-Based Molecular Building Blocks

The concept of designing and synthesizing germatrane-based molecular building blocks is driven by the potential to utilize these unique structures in the modular construction of more complex molecules, particularly in areas like materials science and medicinal chemistry. Germatranes, especially structure-modified variants, are being explored as versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Structure-modified germatranes have been developed to improve their reactivity and facilitate their introduction into organic molecules. acs.orgresearchgate.netfigshare.com These modified germatranes can be readily synthesized from accessible precursors like germanium dioxide. acs.orgfigshare.com Their utility as building blocks is evident in their application in the synthesis of biaryl compounds through Pd-catalyzed cross-coupling. acs.orgresearchgate.net

Germatrane-containing alkenes and alkynyl germatranes have also been employed as building blocks in reactions such as rhodium-catalyzed C-H activation/annulation for the synthesis of heterocyclic germatranes and subsequent palladium-catalyzed cross-coupling reactions. researchgate.netcapes.gov.br This highlights their potential in constructing diverse molecular scaffolds. The stability and reactivity profile of germatrane-based building blocks, particularly in comparison to analogous compounds of other elements, make them valuable tools in modern synthetic strategies, including orthogonal cross-coupling reactions where multiple reactive centers are present. researchgate.netresearchgate.netresearchgate.net

Advanced Applications in Synthesis and Catalysis

Isopropoxygermatrane as a Catalyst or Precatalyst

Catalysts are substances that accelerate chemical reactions without being consumed in the process. pressbooks.pub They can be classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. pressbooks.pubchemguide.co.uk The potential of this compound in catalysis stems from the Lewis acidic nature of the germanium center and its ability to participate in various reaction mechanisms.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. pressbooks.pubstudymind.co.uk This setup allows for high selectivity and a good understanding of reaction mechanisms, as the catalytic species are uniformly distributed. senecalearning.com Transition metals are often effective homogeneous catalysts due to their ability to change oxidation states, forming temporary intermediates with reactants that have a lower activation energy. studymind.co.uksenecalearning.com

While specific, industrially-scaled examples of this compound as a homogeneous catalyst are not widely documented in mainstream literature, its structural characteristics suggest potential applications. The germanium atom in the germatrane cage can act as a Lewis acid, potentially activating substrates for subsequent reactions. This role is crucial in many catalytic cycles. However, research to accelerate the discovery and characterization of new homogeneous catalysts for industrial processes remains an active field of study. arxiv.org

Asymmetric catalysis is a powerful technique for synthesizing chiral molecules, producing one enantiomer in excess over the other. frontiersin.org This is critically important in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. This selective synthesis is achieved using chiral catalysts that create a chiral environment for the reaction. rsc.org

This compound, in its native form, is an achiral molecule. For it to be applied in asymmetric catalysis, it would need to be modified, for instance, by replacing the isopropoxy group with a chiral ligand or by synthesizing a germatrane cage that is itself chiral. Such a modified chiral germatrane could then, in principle, coordinate to a substrate and direct a reaction to selectively form one enantiomer. While the development of chiral catalysts is a major focus of modern chemistry, specific applications of this compound or its derivatives in enantioselective transformations are not extensively reported. nih.govnih.gov

| Catalysis Type | Description | Catalyst Phase | Potential Role of this compound |

|---|---|---|---|

| Homogeneous Catalysis | Catalyst and reactants are in the same phase (e.g., solution). chemguide.co.uk The reaction proceeds through the formation of an intermediate with a lower activation energy. studymind.co.uk | Same as reactants | Could act as a Lewis acid to activate substrates. Documented examples are limited. |

| Asymmetric Catalysis | Uses a chiral catalyst to selectively produce one enantiomer of a chiral product. frontiersin.org Crucial for producing enantiopure compounds. frontiersin.org | Typically homogeneous | Would require modification to be made chiral. No specific applications are widely reported in the literature. |

Role as a Reagent in Organic Synthesis

Beyond catalysis, this compound can be considered as a potential reagent for introducing germanium-containing functional groups into organic molecules. Such reagents are fundamental tools in extending the carbon framework of molecules. sigmaaldrich.com

The formation of carbon-germanium (C-Ge) bonds is a key step in organogermanium chemistry. Common strategies for creating these bonds include the reaction of organometallic reagents (like Grignard or organolithium compounds) with germanium halides.

In the context of this compound, a plausible, though not widely documented, strategy for C-Ge bond formation could involve the nucleophilic substitution of the isopropoxy group. A strong carbon-based nucleophile, such as an alkyl lithium or Grignard reagent, could potentially attack the germanium center, displacing the isopropoxide anion to form a new carbon-germanium bond while retaining the stable germatrane core. This would provide a pathway to novel organogermatrane compounds. However, the development of new reagents and methods for forming bonds between carbon and other elements like phosphorus remains an area of active research. mit.edumdpi.com

Hydrogermylation is a reaction that involves the addition of a germanium-hydride (Ge-H) bond across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. This process is a direct method for creating carbon-germanium bonds and functionalizing hydrocarbons.

For this compound to be used in such a reaction, it would first need to be converted into its corresponding hydride, hydridogermatrane. This could hypothetically be achieved through a reaction with a suitable reducing agent that replaces the isopropoxy group with a hydride ligand. The resulting hydridogermatrane could then react with an alkene or alkyne, typically in the presence of a radical initiator or a transition metal catalyst, to yield an alkyl- or vinylgermatrane product. This functionalization route remains a theoretical application for this compound, pending further research.

| Synthetic Strategy | General Description | Plausible Role of this compound | Required Pre-functionalization |

|---|---|---|---|

| C-Ge Bond Formation | Creation of a direct bond between a carbon atom and a germanium atom. sigmaaldrich.com | As a germanium electrophile, reacting with a carbon nucleophile (e.g., Grignard reagent) to displace the isopropoxy group. | None required, but reaction conditions would need to be optimized. |

| Hydrogermylation | Addition of a Ge-H bond across a C=C or C≡C bond. | As a precursor to the active hydrogermylating agent, hydridogermatrane. | Reduction of the this compound to replace the -O-iPr group with a hydride (-H) group. |

Precursors for Advanced Chemical Synthesis

A significant application for compounds like this compound is as a precursor in the synthesis of advanced materials. hull.ac.ukkfupm.edu.sa Precursors are compounds that participate in a chemical reaction to produce another compound, often a material with specific properties. mdpi.com

This compound is well-suited as a precursor for techniques like Chemical Vapor Deposition (CVD) and sol-gel processes. citychemical.comazonano.com CVD is a process where a substrate is exposed to volatile precursor chemicals, which react or decompose on the substrate surface to produce a high-quality solid thin film. linde-amt.com The utility of a precursor is largely determined by its volatility, thermal stability, and decomposition pathway. azonano.com Metal alkoxides, such as titanium isopropoxide or zirconium propoxide, are commonly used precursors because they are often liquid at room temperature and have sufficient vapor pressure for CVD applications. sigmaaldrich.comharvard.edu

Given its structure as a metal alkoxide, this compound is expected to have favorable volatility and solubility, making it a viable candidate for depositing germanium-containing thin films, such as germanium dioxide (GeO₂) or other mixed-metal oxides. These materials have important applications in semiconductor manufacturing and microelectronics. linde-amt.com In a typical CVD process, this compound vapor would be introduced into a reaction chamber where it would thermally decompose on a heated substrate, yielding the desired material. The development of such precursors is crucial for the industrial-scale synthesis of 2D materials and other advanced coatings. nih.goviaamonline.org

| Desired Precursor Property | Description | Relevance of this compound |

|---|---|---|

| Volatility | The ability to be converted into a gaseous phase at moderate temperatures for transport into the reaction chamber. citychemical.com | As a metal alkoxide, it is expected to have sufficient volatility for CVD/ALD processes. |

| Thermal Stability | The precursor should be stable enough not to decompose during vaporization but should decompose cleanly on the heated substrate. azonano.com | The germatrane structure generally provides good thermal stability. |

| Clean Decomposition | Should decompose without incorporating unwanted impurities (like carbon) into the final film. azonano.com | The organic ligands (isopropoxy, triethanolamine (B1662121) cage) should ideally form volatile byproducts upon decomposition. |

| Solubility | For solution-based methods like sol-gel or aerosol-assisted CVD, the precursor should be soluble in common inert solvents. citychemical.com | Expected to be soluble in various organic solvents. |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Isopropoxygermatrane

The synthesis of germatranes, including this compound, traditionally involves the reaction of a germanium precursor with triethanolamine (B1662121) or its derivatives. sioc-journal.cnontosight.ai A common method involves the reaction of germanium dichloride with an appropriate ligand, such as a diol or diamine, in the presence of a base. ontosight.ai However, ongoing research is focused on developing more efficient, versatile, and sustainable synthetic routes.

Recent advancements have centered on structure-modified germatranes to improve their utility and reactivity. For instance, new methods have been established for synthesizing (hetero)aryl germatranes and alkyl carbagermatranes, which show significant promise as coupling partners in catalytic reactions. rsc.orgresearchgate.netrsc.org One innovative strategy involves the palladium-catalyzed reaction of a Ge-H precursor with (hetero)aryl halides to generate a variety of (hetero)aryl germatranes with good functional group tolerance. rsc.org Another approach utilizes Rh(III)-catalyzed C-H activation and annulation with alkynyl germatranes to construct complex heterocyclic germatranes. rsc.orgresearchgate.net

Key research directions in synthesis include:

Direct C-H Germylation: Developing methods for the direct functionalization of C-H bonds with germanium moieties to streamline the synthesis of complex organogermanium compounds.

Flow Chemistry: Utilizing microreactor technology for the continuous and controlled synthesis of germatranes, potentially offering higher yields and purity.

Sustainable Precursors: Exploring the use of readily available and less toxic germanium sources, such as germanium oxide (GeO₂), to create more environmentally friendly synthetic pathways. acs.org

A comparison of traditional versus emerging synthetic approaches is summarized below.

| Synthetic Aspect | Traditional Methodology | Novel Methodologies | Key Advantages of Novel Methods |

| Precursor | Germanium halides (e.g., GeCl₄) | GeO₂, CsGeCl₃, Ge-H species | Use of less expensive and more stable precursors. rsc.orgacs.org |

| Key Reaction | Transesterification/alkoxylation with triethanolamine. | Pd-catalyzed cross-coupling, Rh-catalyzed C-H activation. rsc.orgrsc.org | Greater functional group tolerance and ability to create complex structures. rsc.org |

| Scope | Primarily simple alkyl or aryl substituents. | Wide range of (hetero)aryl and complex heterocyclic substituents. rsc.org | Expanded library of functionalized germatranes for diverse applications. |

Exploration of New Reactivity Pathways and Mechanistic Insights

Understanding the fundamental reactivity of this compound is crucial for its application. The germanium atom in the atrane structure can participate in various reactions, including substitution and addition. ontosight.ai A key feature of germatranes is the transannular dative bond between the nitrogen and germanium atoms (N→Ge), which influences their stability and reactivity.

Mechanistic studies, particularly those employing computational methods like Density Functional Theory (DFT), have provided significant insights. For example, DFT studies on the reaction of germatranes with alcohols, such as methanol (B129727) and ethanol (B145695), revealed that the reaction proceeds in a single step through a four-center transition state, leading to the opening of the germanium skeleton. mdpi.comdntb.gov.uanih.gov These studies also show that germanium-containing derivatives have lower activation energies compared to their silicon analogues, indicating higher reactivity. mdpi.comnih.gov

Emerging areas of reactivity research include:

Photoredox Catalysis: Investigating the use of visible-light photocatalysis to generate alkyl radicals from alkylgermanes, opening new avenues for C-C bond formation. researchgate.net

Cross-Coupling Reactions: Expanding the role of germatranes as nucleophilic partners in palladium-catalyzed cross-coupling reactions for the synthesis of biaryls and other complex organic molecules. rsc.orgacs.orgcapes.gov.br Structure-modified germatranes have shown greatly improved reactivity in these transformations. acs.org

Nanoparticle-Triggered Reactivity: Exploring the use of nanoparticles to catalyze reactions involving aryl germanes that are unreactive under standard homogeneous catalysis conditions. researchgate.net

Advancements in Spectroscopic and Computational Characterization

Precise characterization of this compound and related compounds is essential for understanding their structure-property relationships. Standard techniques include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for determining molecular structure. znaturforsch.com

Recent advancements are pushing the boundaries of characterization:

Advanced NMR Techniques: Employing two-dimensional NMR and solid-state NMR to probe the N→Ge interaction and conformational dynamics in more detail.

Computational Chemistry: Using high-level DFT and ab initio methods to accurately predict spectroscopic parameters, reaction mechanisms, and activation energies. mdpi.comnih.govresearchgate.net These computational studies are critical for interpreting experimental data and guiding the design of new experiments. For instance, calculations can distinguish between different reaction pathways and identify the most energetically favorable routes. mdpi.com

Advanced Spectroscopies: Utilizing techniques like Raman and infrared spectroscopy to study the vibrational modes of the germatrane cage. researchgate.net These methods can provide insights into the strength of the transannular bond and how it is affected by the substituent on the germanium atom.

| Characterization Technique | Information Obtained | Recent Advancements |

| NMR Spectroscopy | Molecular structure, connectivity, dynamic processes. | Solid-state NMR, diffusion-ordered spectroscopy (DOSY). |

| X-ray Crystallography | Precise bond lengths and angles, solid-state packing. znaturforsch.com | High-resolution diffraction for detailed electron density mapping. |

| Mass Spectrometry | Molecular weight, fragmentation patterns. | Ambient ionization techniques for in-situ reaction monitoring. |

| Computational (DFT) | Geometric structures, reaction energies, transition states. mdpi.comnih.gov | Inclusion of solvent effects, advanced functionals (e.g., B3PW91) for higher accuracy. mdpi.comnih.gov |

| Raman/IR Spectroscopy | Vibrational frequencies, bond strengths. | Polarized Raman spectroscopy, time-resolved IR spectroscopy. researchgate.net |

Design of Next-Generation Germatrane-Based Catalysts and Reagents

The unique electronic and structural properties of germatranes make them promising candidates for the development of novel catalysts and reagents. ontosight.ai Their hypervalent germanium center can act as a Lewis acid, and the atrane structure provides stability.

A significant area of development is their use as transmetalation reagents in cross-coupling reactions. rsc.orgresearchgate.net Structure-modified (hetero)aryl germatranes and alkyl carbagermatranes have been successfully employed as coupling partners in palladium-catalyzed reactions. rsc.org These reagents are often stable, easily handled, and can be designed for high reactivity and selectivity. researchgate.netacs.org For example, the development of germatranes that are effective in base/additive-free transmetalation distinguishes them from many other nucleophiles. researchgate.net

Future design efforts are likely to focus on:

Asymmetric Catalysis: Incorporating chiral elements into the germatrane framework to develop catalysts for enantioselective transformations.

Bimetallic Reagents: Creating multifunctional reagents containing both germanium and another metallic element (e.g., boron), allowing for orthogonal, chemoselective cross-coupling reactions. researchgate.net

Polymerization Catalysts: Exploring the potential of germatrane derivatives to act as initiators or catalysts for ring-opening polymerization and other polymerization reactions.

Interdisciplinary Research Integrating this compound Chemistry

The applications of this compound and its derivatives are expanding beyond traditional chemistry into various interdisciplinary fields. mdpi.cominteracademies.org This integration is key to solving complex scientific problems and developing new technologies.

Medicinal Chemistry and Biology: Germatranes have been investigated for their biological activity. researchgate.net Specifically, this compound has been studied for its hepatoprotective (liver-protecting) and anticoagulant (blood-thinning) effects. springermedizin.deacs.orgresearchid.co This line of research bridges organometallic chemistry with pharmacology and medicine, aiming to develop new therapeutic agents.

Materials Science: The stability and structural rigidity of the germatrane core make it an interesting building block for new materials. ontosight.ai Research is underway to incorporate germatrane units into polymers and inorganic-organic hybrid materials to create substances with novel thermal, optical, or electronic properties.

Environmental Science: Germatrane-based catalysts could potentially be developed for environmental remediation, such as the degradation of organic pollutants. Their tunable reactivity and stability are advantageous for creating robust catalytic systems.

The convergence of germatrane chemistry with other disciplines holds significant promise for future innovations. sciencexcel.comaau.dk

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of isopropoxygematrane?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Ge nuclei) to analyze electronic environments, infrared (IR) spectroscopy to identify functional groups (e.g., Ge-O bonds), and X-ray crystallography to resolve the three-dimensional geometry. For example, X-ray diffraction can confirm bond angles and distances critical for understanding steric effects . Cross-validate data with computational models (e.g., DFT calculations) to address discrepancies in peak assignments .

Q. How can researchers design experiments to assess the hydrolytic stability of isopropoxygematrane under varying pH conditions?

- Methodological Answer : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitor degradation via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Control variables such as temperature and ionic strength. Use Arrhenius plots to extrapolate stability under ambient conditions. Include a negative control (e.g., inert solvent) to isolate pH-specific effects .

Q. What synthetic routes yield high-purity isopropoxygematrane, and how can side products be minimized?

- Methodological Answer : Optimize the reaction between germanium precursors (e.g., GeCl₄) and isopropanol in anhydrous conditions. Employ Schlenk-line techniques to exclude moisture. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Characterize by elemental analysis and compare yields across solvent systems (e.g., toluene vs. THF) .

Advanced Research Questions

Q. How can contradictory data on the Lewis acidity of isopropoxygematrane be resolved?

- Methodological Answer : Replicate conflicting studies (e.g., NMR titration vs. computational acidity scales) under standardized conditions. Use a common reference (e.g., B(C₆F₅)₃) to calibrate measurements. Perform density functional theory (DFT) calculations to model electron-deficient sites and compare with experimental spectroscopic shifts. Publish raw datasets to enable meta-analysis .

Q. What strategies are effective for integrating computational modeling with experimental data to predict isopropoxygematrane’s reactivity in catalytic systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations with kinetic experiments to identify transition states. Validate models using isotopic labeling (e.g., ¹⁸O in Ge-O bonds) and in-situ FTIR. Collaborate with interdisciplinary teams to refine force fields and ensure computational parameters align with experimental conditions (e.g., solvent dielectric constants) .

Q. How can researchers design a mechanistic study to differentiate between radical vs. ionic pathways in isopropoxygematrane-mediated reactions?

- Methodological Answer : Use radical traps (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect transient species. Compare reaction outcomes under oxidative vs. inert atmospheres. Perform Hammett plots to assess substituent effects on reaction rates, which are indicative of ionic mechanisms. Correlate findings with computational activation barriers .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing small datasets in exploratory studies of isopropoxygematrane derivatives?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions. Apply bootstrapping to estimate confidence intervals. For multivariate data, employ principal component analysis (PCA) to identify outliers. Report effect sizes and p-values transparently, and archive raw data in repositories like Zenodo .

Q. How should researchers address reproducibility challenges when publishing synthetic procedures for isopropoxygematrane?

- Methodological Answer : Document batch-to-batch variability in yields and purity. Include detailed spectral data (e.g., NMR integration values) and crystallographic CIF files. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Collaborate with third-party labs for independent validation .

Ethical and Methodological Frameworks

Q. Which frameworks (e.g., FINER criteria) are suitable for evaluating the feasibility of proposed studies on isopropoxygematrane?

- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during experimental design. For example, assess resource availability (e.g., specialized glovebox equipment) and ethical compliance (e.g., waste disposal protocols). Use the PICO (Population, Intervention, Comparison, Outcome) framework to structure hypotheses in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.